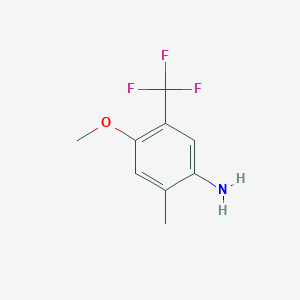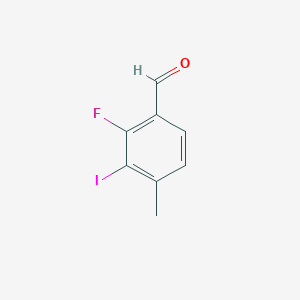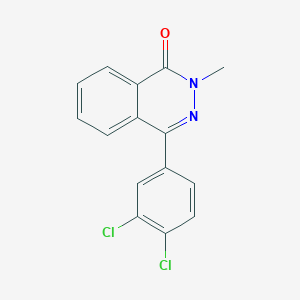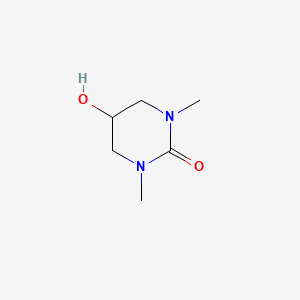
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one is a versatile organic compound with a unique structure that includes a hydroxyl group and a tetrahydropyrimidinone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethanesulfonic acid anhydride to prepare 2,2’-oxy-bis(1,3-dimethyl-tetrahydropyrimidinium) bis(trifluoromethanesulfonate) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent in N-alkylation of amines and O-alkylation of aldoses.
Biology: The compound is involved in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs with various therapeutic effects.
Industry: The compound is used in the preparation of poly(aryl ethers) and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydropyrimidinone ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-oxohexahydropyrimidine:
Pyrazolo[3,4-d]pyrimidine: This compound has a different ring structure but exhibits similar reactivity in certain chemical reactions.
Uniqueness
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and versatility in various chemical reactions. This functional group allows for a broader range of applications compared to similar compounds without the hydroxyl group.
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-7-3-5(9)4-8(2)6(7)10/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
KHUICQYIZKRYJD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(CN(C1=O)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-hydroxypropyl)anilino]-1-propanol](/img/structure/B8720319.png)
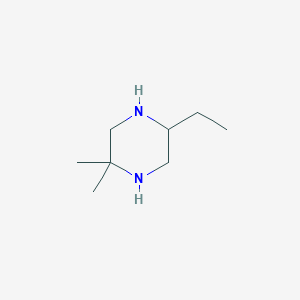
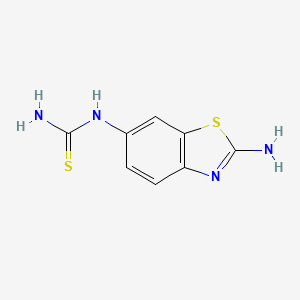
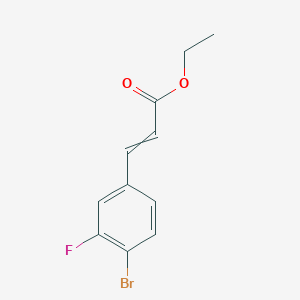
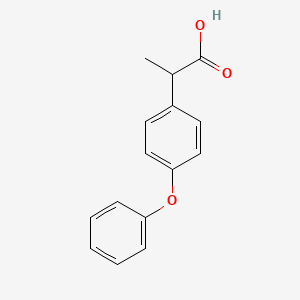
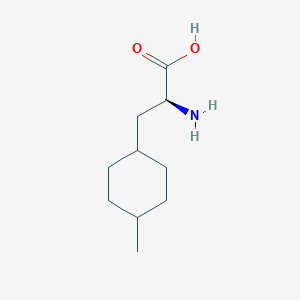
![2-(Trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]benzonitrile](/img/structure/B8720345.png)
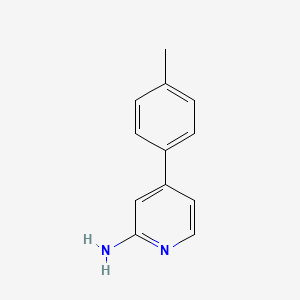
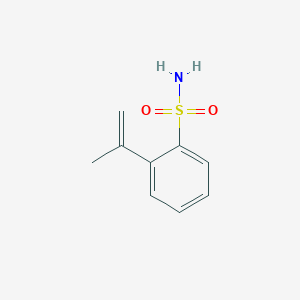
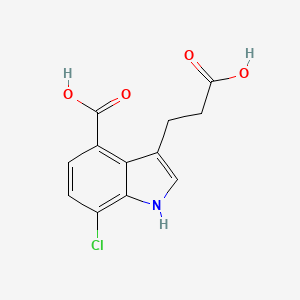
![Methyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate](/img/structure/B8720380.png)
